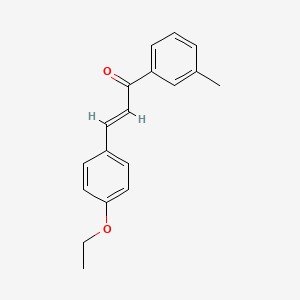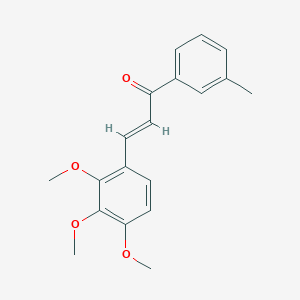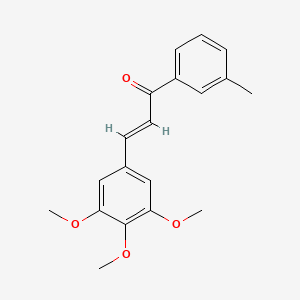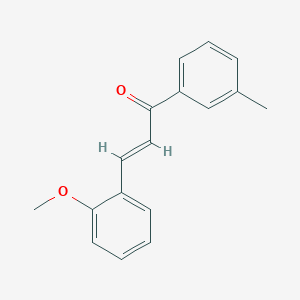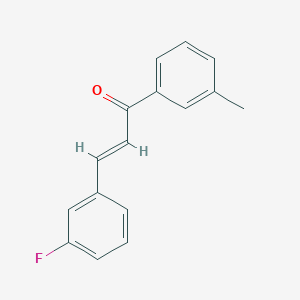
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as MMPP, is a compound belonging to the class of organic compounds known as alkenes. It is a colorless, volatile liquid with a low boiling point, and it is insoluble in water. MMPP has a wide range of applications in scientific research, ranging from synthesis methods to biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been used in the synthesis of drugs and drug delivery systems, as well as in the production of biofuels.
Mecanismo De Acción
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is still under investigation. However, it is believed that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one acts as a catalyst in the synthesis of organic compounds, as well as in the synthesis of novel materials and drug delivery systems. It is also believed that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one may act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one are still under investigation. However, it has been shown to inhibit certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have antioxidant and anti-inflammatory properties, as well as to have the potential to reduce the risk of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in lab experiments is its low boiling point, which makes it easier to handle and store. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is relatively inexpensive and can be synthesized relatively easily. However, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is volatile and can be explosive, so it should be handled with caution. Additionally, (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is insoluble in water, so it should not be used in experiments that require aqueous solutions.
Direcciones Futuras
The potential future directions of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further research into its synthesis methods, biochemical and physiological effects, and mechanism of action. Additionally, further research into its potential applications in drug delivery systems and novel materials is needed. Finally, further research into its potential as an antioxidant and anti-inflammatory agent is necessary.
Métodos De Síntesis
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common synthesis method is through a reaction between 3-methylphenylmagnesium bromide and 4-methylphenylmagnesium bromide. This reaction yields a Grignard reagent, which can then be reacted with ethylene oxide in the presence of a base such as potassium carbonate to produce (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one. Other synthesis methods include the reaction between 4-methylphenylmagnesium bromide and a mixture of ethylene oxide and propylene oxide, as well as the reaction between 3-methylphenylmagnesium bromide and a mixture of ethylene oxide and propylene oxide.
Propiedades
IUPAC Name |
(E)-1-(3-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBUDWZTEOIFQY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



